Quinotolast sodium anhydrous
Overview
Description
Quinotolast sodium, also known as FR71021, is a histamine receptor inhibitor. It is a sodium salt of 5-(4-oxo-phenoxy-4H-quinolizine-3-carboxamide)-tetrazolate. This compound is known for its potent anti-allergic properties, particularly in inhibiting the release of histamine, leukotriene C4, and prostaglandin D2 from dispersed human lung cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Quinotolast sodium involves the preparation of two hydrates: tetrahydrate and monohydrate. These hydrates are characterized using infrared spectrometry, thermal analysis, and X-ray diffraction spectrometry . The synthetic route typically involves the reaction of 5-(4-oxo-phenoxy-4H-quinolizine-3-carboxamide) with sodium tetrazolate under controlled conditions.
Industrial Production Methods: Industrial production of Quinotolast sodium involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is then purified and characterized to meet industrial standards. The production process includes steps such as crystallization, filtration, and drying to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions: Quinotolast sodium undergoes various chemical reactions, including:
Inhibition Reactions: It inhibits the release of histamine, leukotriene C4, and prostaglandin D2 in a concentration-dependent manner.
Binding Reactions: It binds to histamine receptors and leukotriene receptors, preventing the release of inflammatory mediators.
Common Reagents and Conditions:
Reagents: Common reagents used in the reactions involving Quinotolast sodium include histamine, leukotriene C4, prostaglandin D2, and various buffers.
Major Products: The major products formed from these reactions are the inhibited forms of histamine, leukotriene C4, and prostaglandin D2, which result in reduced allergic and inflammatory responses .
Scientific Research Applications
Quinotolast sodium has a wide range of scientific research applications, including:
Mechanism of Action
Quinotolast sodium exerts its effects by inhibiting the release of histamine, leukotriene C4, and prostaglandin D2 from dispersed human lung cells. It binds to histamine receptors and leukotriene receptors, preventing the activation of these receptors and the subsequent release of inflammatory mediators . This inhibition is largely independent of the preincubation period, and no tachyphylaxis is observed .
Comparison with Similar Compounds
Ketotifen: Another histamine receptor inhibitor used in the treatment of allergic conditions.
Montelukast: A leukotriene receptor antagonist used to manage asthma and allergic rhinitis.
Zafirlukast: Another leukotriene receptor antagonist with similar applications to Montelukast.
Comparison: Quinotolast sodium is unique in its ability to inhibit multiple inflammatory mediators simultaneously, including histamine, leukotriene C4, and prostaglandin D2 . This multi-target inhibition makes it a potent anti-allergic compound compared to other similar compounds that may only target one type of receptor or mediator.
Properties
IUPAC Name |
sodium;4-oxo-1-phenoxy-N-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)quinolizine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N6O3.Na/c24-15(18-17-19-21-22-20-17)12-10-14(26-11-6-2-1-3-7-11)13-8-4-5-9-23(13)16(12)25;/h1-10H,(H2,18,19,20,21,22,24);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPWRMHFRRXOQH-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C3C=CC=CN3C(=O)C(=C2)C(=O)NC4=NN=N[N-]4.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N6NaO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101193-62-8 | |
Record name | Quinotolast sodium anhydrous | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101193628 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | QUINOTOLAST SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8K8E99F1S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.